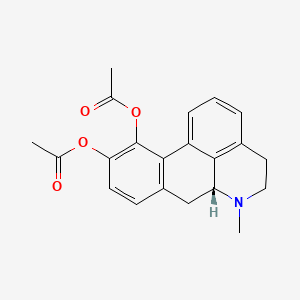
Apomorphine diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apomorphine diacetate is a derivative of apomorphine, a non-ergoline dopamine agonist. It is primarily known for its use in the treatment of Parkinson’s disease due to its ability to stimulate dopamine receptors. This compound is a chemical compound with the molecular formula C21H21NO4 and is characterized by its diacetate ester form .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of apomorphine diacetate typically involves the acetylation of apomorphine. Apomorphine itself can be synthesized through several methods, including the reduction of apocodeine or the demethylation of codeine followed by cyclization. The acetylation process involves reacting apomorphine with acetic anhydride under controlled conditions to form the diacetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as accelerated solvent extraction and liquid chromatography can enhance the efficiency and quality of the final product .
化学反应分析
Types of Reactions
Apomorphine diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form apomorphine N-oxide.
Reduction: Reduction reactions can convert this compound back to apomorphine.
Substitution: The diacetate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Apomorphine N-oxide.
Reduction: Apomorphine.
Substitution: Various substituted apomorphine derivatives.
科学研究应用
Apomorphine diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies of dopamine receptor function and signaling pathways.
Medicine: Extensively used in the treatment of Parkinson’s disease to manage motor symptoms. It is also investigated for its potential in treating other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
作用机制
Apomorphine diacetate exerts its effects by stimulating dopamine receptors, particularly D2, D3, and D5 receptors. This stimulation enhances dopaminergic signaling in the brain, which is crucial for motor control. The compound’s action in the caudate-putamen region of the brain is responsible for its therapeutic effects in Parkinson’s disease .
相似化合物的比较
Similar Compounds
Levodopa: Another dopamine precursor used in Parkinson’s disease treatment.
Pramipexole: A non-ergoline dopamine agonist with similar therapeutic effects.
Ropinirole: Another non-ergoline dopamine agonist used for similar indications.
Uniqueness
Apomorphine diacetate is unique due to its rapid onset of action and ability to provide quick relief from motor symptoms in Parkinson’s disease. Unlike levodopa, which requires metabolic conversion to dopamine, this compound directly stimulates dopamine receptors, making it effective in acute settings .
属性
CAS 编号 |
6191-56-6 |
|---|---|
分子式 |
C21H21NO4 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
[(6aR)-11-acetyloxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate |
InChI |
InChI=1S/C21H21NO4/c1-12(23)25-18-8-7-15-11-17-19-14(9-10-22(17)3)5-4-6-16(19)20(15)21(18)26-13(2)24/h4-8,17H,9-11H2,1-3H3/t17-/m1/s1 |
InChI 键 |
PJAGGJPKGNYFJH-QGZVFWFLSA-N |
手性 SMILES |
CC(=O)OC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C |
规范 SMILES |
CC(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)
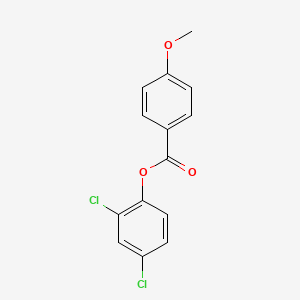
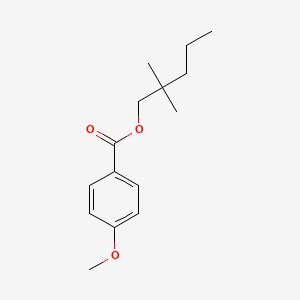
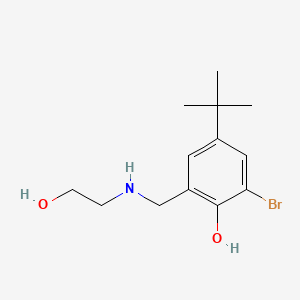
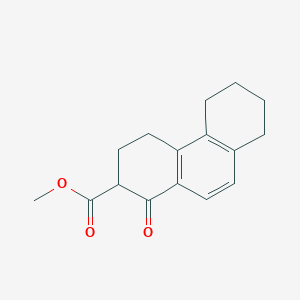
![Cyclohexyl 2-[5-[(2-cyclohexyloxy-2-oxoethyl)amino]pentylamino]acetate](/img/structure/B14730381.png)

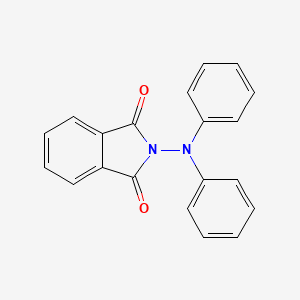
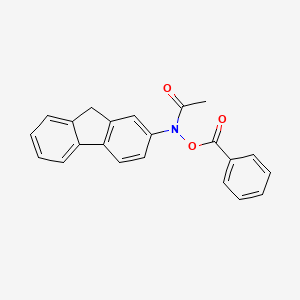
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)
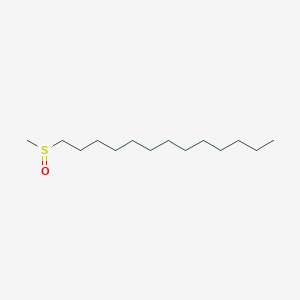
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)
